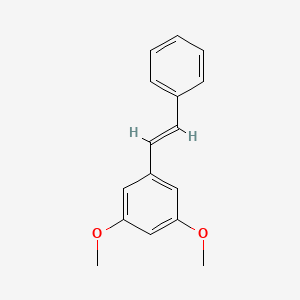

3,5-Dimethoxystilbene

Description

Contextualization within Stilbenoid Chemistry and Natural Products Research

3,5-Dimethoxystilbene (B192122), a naturally occurring stilbenoid, holds a significant position in the realm of chemical biology and natural products research. Stilbenoids are a class of natural phenolic compounds characterized by a C6-C2-C6 backbone, which consists of two phenyl rings linked by an ethylene (B1197577) bridge. hmdb.ca This structural motif allows for various isomeric forms, with the trans (E) isomer being the more stable and commonly studied. thieme-connect.com Stilbenoids are synthesized by plants, often in response to stress, infection, or UV radiation, acting as phytoalexins (plant-produced antibiotics). biosynth.comwiley-vch.de

The study of stilbenoids has gained considerable momentum due to the well-documented biological activities of resveratrol (B1683913) (3,5,4'-trihydroxystilbene), a parent compound found in grapes, red wine, and peanuts. mdpi.comunich.it The diverse pharmacological properties of resveratrol, including its antioxidant and anti-inflammatory effects, have spurred investigations into other naturally occurring and synthetic stilbene (B7821643) derivatives to explore their therapeutic potential. unich.it

This compound, also known as pinosylvin (B93900) dimethyl ether, has been isolated from natural sources such as the bark of jack pine (Pinus banksiana). glpbio.comtargetmol.com Its presence in the plant kingdom underscores its role within the complex tapestry of natural products. The exploration of such compounds is a cornerstone of natural products research, which seeks to identify and characterize novel bioactive molecules from nature for potential applications in medicine and agriculture. The synthesis of this compound and its analogs has also become an active area of research, allowing for the generation of a wider array of compounds for biological evaluation. google.comnih.gov

| Property | Description |

| Chemical Name | This compound cymitquimica.com |

| Synonyms | (E)-3,5-Dimethoxystilbene, trans-3,5-Dimethoxystilbene, Pinosylvin dimethyl ether cymitquimica.comebi.ac.uk |

| Chemical Formula | C16H16O2 cymitquimica.com |

| Molecular Weight | 240.30 g/mol ebi.ac.uk |

| Natural Source | Bark of jack pine (Pinus banksiana) glpbio.comtargetmol.com |

| Compound Class | Stilbenoid ebi.ac.uk |

Significance of Methoxy (B1213986) Substitution Patterns in Stilbenes in Biological Systems

The substitution pattern of methoxy (-OCH3) groups on the stilbene scaffold is a critical determinant of a compound's biological activity. The presence, number, and position of these methoxy groups can profoundly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn affect its bioavailability and pharmacological effects. mdpi.comwikipedia.org

Compared to their hydroxylated counterparts, methoxylated stilbenes often exhibit enhanced lipophilicity. mdpi.com This increased fat-solubility can lead to improved absorption and penetration across biological membranes, potentially resulting in greater bioavailability. wikipedia.org For instance, pterostilbene (B91288) (trans-3,5-dimethoxy-4'-hydroxystilbene), a close structural analog of resveratrol, demonstrates significantly higher bioavailability, which is attributed to the presence of its two methoxy groups. wikipedia.org This enhanced bioavailability may contribute to the observed potent biological activities of methoxylated stilbenes.

Furthermore, the methoxy groups can protect the molecule from rapid metabolic degradation. Hydroxyl groups are susceptible to conjugation reactions, such as glucuronidation and sulfation, which facilitate their excretion from the body. um.es By replacing hydroxyl groups with methoxy groups, the metabolic stability of the stilbene can be increased, leading to a longer half-life in biological systems. unich.it

Research has shown that the methoxy substitution pattern can modulate a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. mdpi.commdpi.com For example, stilbene derivatives with methoxy substitutions have demonstrated superior effectiveness as antimicrobial agents compared to compounds with only hydroxyl groups. mdpi.com The substitution of hydroxyl groups with methoxy groups has been suggested to significantly improve the anti-tumor potential of some compounds. unich.it The specific positioning of the methoxy groups on the aromatic rings is also crucial. For instance, in some contexts, the presence of methoxy groups at the 3 and 5 positions, as seen in this compound, has been associated with specific biological outcomes. iiarjournals.org The study of these structure-activity relationships is a key focus in medicinal chemistry and chemical biology, aiming to design more potent and effective therapeutic agents. unich.it

| Compound | Substitution Pattern | Key Biological Observations |

| Resveratrol | 3,5,4'-trihydroxy | Antioxidant, anti-inflammatory; lower bioavailability. unich.itwikipedia.org |

| Pterostilbene | 3,5-dimethoxy-4'-hydroxy | Higher bioavailability than resveratrol; potent anti-inflammatory and anticancer effects. mdpi.comwikipedia.org |

| This compound | 3,5-dimethoxy | Antifungal and antibacterial properties; subject of research for various biological activities. biosynth.com |

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethoxy-5-[(E)-2-phenylethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-17-15-10-14(11-16(12-15)18-2)9-8-13-6-4-3-5-7-13/h3-12H,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYGTLDPTJMNET-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=CC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)/C=C/C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016205 | |

| Record name | Pinosylvin, dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21956-56-9, 78916-49-1 | |

| Record name | trans-3,5-Dimethoxystilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21956-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinosylvin dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021956569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002608528 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pinosylvin, dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PINOSYLVIN DIMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWA4D52V24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Bioprospecting of 3,5 Dimethoxystilbene

Identification in Plant Species

3,5-Dimethoxystilbene (B192122) has been identified in a variety of plant species, most notably within coniferous trees and other distinct botanical families. Its presence is often associated with the plant's defense mechanisms and is typically found in the heartwood or resin.

Coniferous Trees (e.g., Pinus species)

Research has consistently identified members of the Pinus genus as a primary source of this compound. The compound is often found alongside other stilbenoids like pinosylvin (B93900) and its monomethyl ether.

Pinus sylvestris (Scots Pine): In Scots Pine, this compound is found in minute amounts within the heartwood. nih.govbiorxiv.org Its presence is part of the tree's constitutive defense system, contributing to the decay resistance of the heartwood. biorxiv.org

Pinus rigida (Pitch Pine): Both trans- and cis-isomers of this compound have been identified in the resin of Pinus rigida. mdpi.comresearchgate.net The presence of these compounds is linked to the tree's notable resistance to pine wood nematodes. mdpi.comresearchgate.net

Pinus strobus var. chiapensis: The wood of this variety of the Eastern White Pine has been shown to contain this compound (referred to as pinosylvin-dimethylether in the study). scispace.com

Pinus banksiana (Jack Pine): Early reports indicated the isolation of trans-3,5-Dimethoxystilbene from the benzene (B151609) extract of Jack Pine bark. glpbio.com

The following table summarizes the documented occurrence of this compound in various Pinus species.

| Plant Species | Part of Plant | Common Name | Reference(s) |

| Pinus sylvestris | Heartwood | Scots Pine | nih.govbiorxiv.org |

| Pinus rigida | Resin | Pitch Pine | mdpi.comresearchgate.net |

| Pinus strobus var. chiapensis | Wood | Chiapas White Pine | scispace.com |

| Pinus banksiana | Bark | Jack Pine | glpbio.com |

Other Botanical Sources (e.g., Clathrotropis brunnea Amshoff, Alpinia katsumadai)

Beyond the Pinaceae family, this compound has been isolated from other plant sources, indicating a broader distribution than initially recognized.

Clathrotropis brunnea Amshoff: This timber-producing tree has been a subject of bioprospecting, leading to the isolation of this compound from its sawdust. researchgate.net

Alpinia katsumadai: This plant, a member of the ginger family, is also a known source of this compound. researchgate.net

Detection in Agricultural Products (e.g., Commercial Soy Protein Isolates)

An interesting and unexpected occurrence of trans-3,5-Dimethoxystilbene has been reported in commercial soy protein isolates (SPI). dss.go.th A study analyzing the lipid extracts of these products identified the compound, which was absent in laboratory-prepared SPI made from various soybean varieties. dss.go.th

The presence of this compound in commercial SPI is not believed to be a natural constituent of soybeans. dss.go.th Instead, it is hypothesized to be a result of contamination during commercial processing, likely from materials derived from coniferous trees. dss.go.th This is supported by the concurrent finding of other conifer-associated compounds, such as abietates, in the same commercial soy products. dss.go.th The levels detected were between 0.616 and 1.36 ppm. dss.go.th

Extraction and Isolation Methodologies for Academic Research

The extraction and isolation of this compound for research purposes typically involve solvent extraction followed by chromatographic purification.

General methodologies for extracting stilbenoids from plant material often utilize solvents like ethanol (B145695) or methanol (B129727). mdpi.com More advanced techniques such as maceration, percolation, and Soxhlet extraction are also employed. mdpi.comnih.gov

A specific example of the isolation of this compound is from the sawdust of Clathrotropis brunnea Amshoff. The process involved the following key steps:

Initial Extraction: The sawdust was subjected to an ethanol extract.

Fractionation: This crude extract was then partitioned to yield several fractions.

Chromatographic Purification: A bioactive fraction was further separated using repeated preparative thin-layer chromatography on silica (B1680970) gel with a petroleum ether/ethyl acetate (B1210297) solvent system to yield pure this compound.

Similarly, for Pinus strobus var. chiapensis, the powdered wood was extracted with hexane, and the resulting residue was fractionated by column chromatography on silica gel to afford this compound. scispace.com

The following table provides a simplified overview of the extraction and isolation process described for Clathrotropis brunnea Amshoff.

| Step | Method | Details | Reference(s) |

| 1. Extraction | Solvent Extraction | Ethanol was used to create a crude extract from sawdust. | |

| 2. Fractionation | Bioassay-guided Partitioning | The crude extract was separated into multiple fractions. | |

| 3. Isolation | Preparative Thin-Layer Chromatography (TLC) | A specific fraction was purified on silica gel using a petroleum ether/ethyl acetate mobile phase. |

Synthetic Strategies and Chemical Modification of 3,5 Dimethoxystilbene

Total Synthesis Approaches for 3,5-Dimethoxystilbene (B192122)

The total synthesis of this compound can be achieved via multiple pathways, with the Wittig reaction, reductive coupling, and palladium-catalyzed cross-coupling reactions being the most prominent.

The Wittig reaction is a widely utilized and versatile method for the synthesis of stilbenes, including this compound. fu-berlin.dewiley-vch.de The reaction's popularity stems from the ready availability of starting materials, mild reaction conditions, and its broad applicability. fu-berlin.de The general mechanism involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. organic-chemistry.org

In a typical synthesis of this compound, 3,5-dimethoxybenzaldehyde (B42067) is reacted with the ylide generated from benzyltriphenylphosphonium (B107652) bromide. dss.go.th The initial step is the formation of the phosphonium (B103445) salt by treating a benzyl (B1604629) halide with triphenylphosphine. fu-berlin.de This salt is then deprotonated by a strong base, such as sodium methoxide (B1231860) (NaOCH₃) or lithium hydroxide (B78521) (LiOH), to form the corresponding phosphorus ylide. fu-berlin.deresearchgate.net The subsequent condensation of this ylide with the aryl aldehyde yields the stilbene (B7821643). fu-berlin.de The Wittig reaction often produces a mixture of (E) and (Z) isomers. fu-berlin.de However, the (E)-isomer (trans) is often favored and can sometimes be separated easily as it may be less soluble in the reaction solvent and precipitate out. wiley-vch.de

A variety of bases and solvent systems can be employed. For instance, condensations have been successfully performed in dry methanol (B129727) with sodium methoxide at room temperature. fu-berlin.de Alternatively, lithium hydroxide has been demonstrated as an effective base, with isopropyl alcohol being an optimal solvent for the olefination of various aromatic aldehydes. researchgate.net

Reductive coupling reactions, particularly the McMurry reaction, provide another route to stilbenoid compounds. fu-berlin.de This method involves the coupling of two aldehyde or ketone molecules using low-valent titanium reagents to form an alkene. fu-berlin.dewiley-vch.de The low-valent titanium species is typically generated in situ from reagents like titanium(III) chloride (TiCl₃) and a reducing agent such as lithium aluminum hydride (LiAlH₄) or a zinc-copper couple (Zn-Cu). fu-berlin.de

The McMurry reaction is most often used for the preparation of symmetrical stilbenes by the dimerization of a single aldehyde. fu-berlin.de For example, various symmetric E-polymethoxystilbenes have been synthesized through the reductive coupling of the corresponding methoxybenzaldehydes using a TiCl₄/Zn system. fu-berlin.de

While effective for symmetrical molecules, the synthesis of asymmetrical stilbenes like this compound via mixed reductive coupling (using two different aldehydes) is challenging. Attempts to prepare asymmetric dimethoxystilbenes using this method have been reported to result in low yields and present significant difficulties in separating the desired product from homocoupled side products. fu-berlin.de An attempt to produce an asymmetric stilbene was carried out via the reductive coupling of anisaldehyde and 2-chloro-4-methoxybenzaldehyde (B1588500) with TiCl₄/Zn, highlighting the exploration of this method for non-symmetrical targets. fu-berlin.de

Palladium-catalyzed cross-coupling reactions, most notably the Mizoroki-Heck reaction, represent a powerful and highly efficient methodology for synthesizing (E)-stilbene derivatives with high selectivity. researchgate.netchemrxiv.org The Heck reaction typically involves the coupling of an aryl halide or triflate with an alkene in the presence of a palladium catalyst and a base. wiley-vch.de

This approach has been successfully applied to the synthesis of this compound and its analogs. A common strategy is the arylation of various styrenes with 3,5-dimethoxyiodobenzene. researchgate.net This method is noted for its high regioselectivity and total stereoselectivity, yielding the (E)-stilbene derivative. researchgate.net The reaction can be performed under phosphane-free conditions using palladium catalysts like palladium(II) acetate (B1210297) (Pd(OAc)₂) or oxime-derived palladacycles. researchgate.net Another route involves the coupling of 3,5-dimethoxybenzoyl chloride with 4-acetoxystyrene (B54282) using a palladium catalyst. google.com

The reaction conditions can be varied, including the use of different bases and solvent systems. For example, couplings can be carried out with (dicyclohexyl)methylamine as the base in aqueous N,N-Dimethylacetamide (DMA) or with triethylamine (B128534) (Et₃N) as the base in DMA under air. researchgate.net

| Aryl Halide/Precursor | Alkene | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 3,5-Dimethoxyiodobenzene | Styrene | Pd(OAc)₂ | (Dicyclohexyl)methylamine | Aqueous DMA | High | researchgate.net |

| 3,5-Dimethoxyiodobenzene | Styrene | Pd(OAc)₂ | Et₃N | DMA | High | researchgate.net |

| 3,5-Dimethoxybenzoyl Chloride | 4-Acetoxystyrene | Palladium Catalyst | Trialkylamine | Not Specified | Not Specified | google.com |

| N-(2-iodophenyl)acetamide | 4-methoxystyrene | Pd(OAc)₂ | Not Specified | Dry DMF | >76% | researchgate.net |

Reductive Coupling Methods

Synthesis of this compound Analogs and Derivatives

The core structure of this compound serves as a scaffold for the synthesis of a diverse range of analogs and derivatives. These modifications can be broadly categorized into changes to the central stilbene backbone and variations in the substituents on the aromatic rings.

The defining feature of a stilbene is the 1,2-diphenylethylene core. Modifications to this central ethene bridge lead to structurally distinct analogs. A Ti(III)-mediated synthetic methodology allows for efficient access to derivatives where the C=C double bond is altered. researchgate.net This approach can be used to synthesize:

Dihydrostilbenes (Bibenzyls): These analogs possess a C-C single bond instead of a double bond, effectively saturating the ethene bridge.

Stilbene Oxides: These derivatives feature an epoxide ring in place of the double bond, representing an oxidation of the stilbene core. researchgate.net

Another type of backbone modification is achieved through photoamination. The irradiation of stilbene derivatives in the presence of an electron acceptor like 1,2-dicyanobenzene (DCNB) and ammonia (B1221849) can lead to the addition of an amino group across the double bond. sciencemadness.org For example, the photoamination of 1-(p-methoxyphenyl)-2-(3,5-dimethoxyphenyl)ethene results in the selective formation of 1-amino-1-(3,5-dimethoxyphenyl)-2-(p-methoxyphenyl)ethane, transforming the alkene backbone into a substituted alkane. sciencemadness.org

A primary strategy for creating derivatives involves altering the number, type, and position of substituents on the two aromatic rings. This allows for the systematic exploration of structure-activity relationships. A study focused on derivatives of this compound reported the synthesis of 27 new compounds with varied substitution patterns. nih.gov

These modifications are often achieved using the synthetic methods described previously, such as the Heck reaction or Wittig reaction, but with appropriately substituted starting materials. For instance, various methoxylated (E)-stilbenoids can be prepared by coupling 3,5-dimethoxyiodobenzene with a range of substituted styrenes. researchgate.net Furthermore, complex alkynyl bromides derived from this compound have been used as coupling partners in photoredox catalysis to create more elaborate structures. ahnu.edu.cn The synthesis of biologically significant molecules like resveratrol (B1683913) (3,5,4′-trihydroxystilbene) and pterostilbene (B91288) (4′-hydroxy-3,5-dimethoxystilbene) involves the introduction or demethylation of hydroxyl and methoxy (B1213986) groups on the rings. google.comresearchgate.net

| Compound Name/Description | Ring A Substituents (from 3,5-dimethoxy parent) | Ring B Substituents (from unsubstituted parent) | Backbone | Reference |

|---|---|---|---|---|

| (E)-4-Acetoxy-3',5'-dimethoxystilbene | 3,5-dimethoxy | 4-acetoxy | Ethene | google.com |

| (E)-3,5-Dimethoxy-4'-hydroxystilbene (Pterostilbene) | 3,5-dimethoxy | 4-hydroxy | Ethene | google.comresearchgate.net |

| Dihydrostilbene derivatives | Varied (e.g., -OH, -H, -OMe) | Varied (e.g., -OH, -H, -OMe) | Ethane | researchgate.net |

| Stilbene oxide derivatives | Varied (e.g., -OH, -H, -OMe) | Varied (e.g., -OH, -H, -OMe) | Oxirane | researchgate.net |

| 1-Amino-1-(3,5-dimethoxyphenyl)-2-(p-methoxyphenyl)ethane | 3,5-dimethoxy | 4-methoxy | 1-Amino-ethane | sciencemadness.org |

Derivatization for Enhanced Biological Activity

The structural framework of this compound serves as a versatile scaffold for chemical modification to enhance its inherent biological properties. Researchers have explored various derivatization strategies, primarily focusing on the modification of the phenyl rings and the stilbenic double bond, to generate analogues with improved potency and a broader spectrum of activity. These modifications aim to alter physicochemical properties such as lipophilicity, electronic distribution, and steric factors, which in turn can influence bioavailability and interaction with biological targets.

A study focused on creating derivatives of this compound resulted in the synthesis of 27 new and six previously known compounds. nih.gov These efforts were driven by the search for new agents for pest management. The modifications led to compounds with significant biological activities. For instance, certain derivatives demonstrated potent larvicidal effects against the mosquito species Aedes aegypti. nih.gov Other analogues showed effectiveness against the root-knot nematode Meloidogyne incognita by reducing the mobility of its juvenile stage. nih.gov Furthermore, specific derivatives exhibited strong inhibitory action against agriculturally significant fungi, such as those from the Colletotrichum genus. nih.gov The biological evaluation was also extended to human pathogens, where some of the synthesized stilbenes showed moderate inhibitory activity against organisms like Cryptococcus neoformans and methicillin-resistant Staphylococcus aureus (MRSA). nih.gova2bchem.com

Further research into the derivatization of stilbenes has highlighted the potential for creating compounds with targeted therapeutic effects. For example, the synthesis of novel ortho-carboxamidostilbene derivatives has been explored for their cytotoxic effects and their ability to inhibit enzymes such as α-amylase and α-glucosidase, which are relevant in the context of metabolic disorders. researchgate.net The introduction of fluorine atoms into the stilbene structure has also been investigated as a strategy to enhance fungicidal activity against plant pathogens. acs.org This approach led to the development of a derivative that showed efficacy comparable to a commercial fungicide in controlling Colletotrichum lagenarium. acs.org The mechanism of action for this fluorinated derivative was linked to the disruption of the fungal cell membrane. acs.org

Additionally, studies on methoxylated stilbenes suggest that this type of derivatization can protect the core molecule from rapid metabolism, thereby improving its stability and potential bioavailability in biological systems. The strategic placement of methoxy groups, as seen in various analogues, can significantly alter the compound's interaction with biological targets. For instance, certain cis-3,5-dimethoxy derivatives have demonstrated potent apoptotic activity in leukemia cell lines at nanomolar concentrations, showcasing the impact of both methoxylation and stereochemistry on biological function. researchgate.net

The following table summarizes the biological activities of various derivatives of this compound.

Table 1: Biological Activities of this compound Derivatives| Derivative Class | Target Organism/System | Observed Biological Activity | Reference(s) |

|---|---|---|---|

| General Derivatives | Aedes aegypti (mosquito larvae) | Larvicidal | nih.gov |

| General Derivatives | Meloidogyne incognita (nematode) | Reduced mobility of juveniles | nih.gov |

| General Derivatives | Colletotrichum species (fungi) | Antifungal | nih.gov |

| General Derivatives | Human pathogens (e.g., MRSA) | Antibacterial | nih.gova2bchem.com |

| Ortho-carboxamidostilbenes | α-amylase and α-glucosidase | Enzyme inhibition | researchgate.net |

| Fluorinated stilbenes | Colletotrichum lagenarium (fungus) | Fungicidal | acs.org |

| Cis-3,5-dimethoxy derivatives | Promyelocytic leukemia cells (HL60) | Apoptosis induction | researchgate.net |

Stereoselective Synthesis of this compound Isomers

The biological activity of stilbenoids is often dependent on the geometry of the central carbon-carbon double bond, necessitating synthetic methods that allow for precise control over the formation of either the (E) (trans) or (Z) (cis) isomer. The synthesis of specific isomers of this compound has been achieved through various modern organic chemistry reactions.

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are classical and widely used methods for alkene synthesis. wiley-vch.de The HWE reaction, in particular, which utilizes phosphonate-stabilized carbanions, is known to predominantly yield the (E)-alkene isomer. wiley-vch.de These reactions involve the condensation of a phosphonium ylide or a phosphonate (B1237965) carbanion with an aldehyde. For instance, 3,5-dimethoxybenzyl phosphonium salts can be reacted with benzaldehyde (B42025) in a Wittig-type reaction to produce dimethoxystilbenes. fu-berlin.de Typically, such reactions yield a mixture of (E) and (Z) isomers, which then require separation by chromatographic techniques. fu-berlin.de

Palladium-catalyzed cross-coupling reactions are powerful tools for the stereoselective synthesis of stilbenes. The Heck reaction, which couples a vinyl halide with an aryl halide, and the Suzuki-Miyaura coupling, which involves the reaction of an arylboronic acid with a vinyl halide, are prominent examples. wiley-vch.de The synthesis of (E)-3,5-dimethoxystilbene has been specifically accomplished using the Heck reaction. researchgate.netamazonaws.com Similarly, the Suzuki-Miyaura coupling has been employed for the synthesis of (E)-tris-O-methylresveratrol and (E)-3,5-dimethoxystilbene. wiley-vch.de These palladium-catalyzed methods often offer high stereoselectivity for the (E)-isomer under mild reaction conditions. wiley-vch.de

Other notable methods for stereoselective stilbene synthesis include the McMurry reaction, which involves the reductive coupling of two aldehyde molecules using low-valent titanium reagents to form a symmetrical alkene. fu-berlin.de This method is particularly useful for synthesizing symmetrical stilbenes. For more complex structures, cobalt-catalyzed Diels-Alder/Wittig olefination reactions have been developed, providing a one-pot procedure to construct substituted stilbenes. wiley-vch.de The choice of synthetic route depends on the desired isomer and the substitution pattern of the target molecule.

The following table outlines various synthetic methods used for the stereoselective synthesis of stilbene isomers, including this compound.

Biological Activities and Pharmacological Potential of 3,5 Dimethoxystilbene and Its Derivatives

Antioxidant and Pro-oxidant Modulatory Effects

3,5-Dimethoxystilbene (B192122), a member of the stilbenoid family, has demonstrated both antioxidant and pro-oxidant activities, which are influenced by the specific cellular environment and the presence of other substances. In a cell-free lipoperoxidation inhibition assay, this compound was effective in diminishing lipid peroxidation, following trans-stilbene (B89595) and pterostilbene (B91288) in activity. nih.gov However, in a cellular model using THP-1 macrophage-like cells, this compound exhibited pro-oxidant effects, leading to a less significant increase in the production of reactive oxygen species (ROS). nih.gov This dual role highlights the complexity of its interaction with biological systems.

The antioxidant activity of stilbenoids is often attributed to their ability to scavenge free radicals. This capacity is influenced by their chemical structure, particularly the presence and arrangement of hydroxyl and methoxy (B1213986) groups. researchgate.netacs.org For instance, the antioxidant activity of (E)-stilbenes like resveratrol (B1683913) and pterostilbene is influenced by the electron-donating or electron-withdrawing nature of functional groups at the 4 and 4' positions. researchgate.net While direct radical scavenging by this compound is a plausible mechanism for its antioxidant effects, its derivatives with hydroxyl groups, such as pterostilbene (trans-3,5-dimethoxy-4'-hydroxystilbene), are often more potent radical scavengers. acs.orgthegoodscentscompany.com The presence of a hydroxyl group, particularly in a catechol or resorcinol (B1680541) arrangement, generally enhances scavenging effects. nih.gov

Mechanisms of Radical Scavenging

Anti-inflammatory Response Modulation

This compound and its derivatives have been investigated for their ability to modulate inflammatory responses. nih.govacs.orgbiosynth.com These compounds can influence the production of pro-inflammatory mediators and the activity of key signaling pathways involved in inflammation.

Prostaglandin E2 (PGE2) is a key mediator of inflammation, and its synthesis is often upregulated during inflammatory processes. mdpi.comsmw.ch The production of PGE2 is catalyzed by cyclooxygenase (COX) enzymes. mdpi.com Some stilbenoids have been shown to inhibit the production of PGE2. remedypublications.comnih.gov For instance, pterostilbene has demonstrated a concentration-dependent suppression of PGE2 production in an in vitro colitis model using HT-29 cells. ebi.ac.uk This inhibition of PGE2 synthesis is a significant mechanism through which these compounds can exert their anti-inflammatory effects.

The transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are crucial regulators of genes involved in the inflammatory response, including those for pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). google.comnih.gov The modulation of these signaling pathways is a key aspect of the anti-inflammatory activity of many natural compounds. nih.govresearchgate.net

Stilbenoids, including derivatives of this compound, have been shown to affect these pathways. Piceatannol (B1677779), for example, which shares a structural similarity, inhibits NF-κB and the formation of TNF-α and IL-1β. nih.gov The combination of pro-inflammatory cytokines like IL-1β and TNF-α can lead to a synergistic activation of NF-κB and AP-1. nih.gov The ability of stilbenoids to interfere with these signaling cascades underscores their potential as anti-inflammatory agents.

Inhibition of Pro-inflammatory Mediators (e.g., PGE2)

Antineoplastic and Chemopreventive Investigations

Derivatives of this compound have been the subject of numerous studies for their potential anticancer and chemopreventive properties. nih.govresearchgate.netacs.org These investigations have explored their effects on cancer cell proliferation, apoptosis, and various signaling pathways implicated in carcinogenesis.

Pterostilbene (trans-3,5-dimethoxy-4'-hydroxystilbene), a prominent derivative, has demonstrated antineoplastic properties in several common malignancies. ebi.ac.uk It has been shown to inhibit cancer growth by altering the cell cycle, inducing apoptosis, and inhibiting metastasis in in vitro models. ebi.ac.uk In vivo studies have also indicated its ability to inhibit tumorigenesis and metastasis with minimal toxicity. ebi.ac.uk

Another synthetic analogue, 3,4,5,4′-tetramethoxystilbene (DMU 212), has exhibited preferential growth-inhibitory and pro-apoptotic effects in transformed cells compared to their non-transformed counterparts. nih.govresearchgate.net The cytotoxic activity of 4′-hydroxy-3,5-dimethoxystilbene against colon 26-L5 carcinoma cells was found to be more potent than the standard chemotherapeutic agent, doxorubicin. acs.org

The anticancer activity of these compounds is often linked to their ability to modulate various cellular targets. For instance, pterostilbene has been shown to have more potent inhibitory effects on colon cancer cells than resveratrol, which may be associated with its superior bioavailability. ebi.ac.uk The methylated analogues of resveratrol, including derivatives of this compound, often exhibit higher bioavailability and stronger cytotoxic effects. nih.gov

Table 1: Research Findings on the Biological Activities of this compound and its Derivatives

| Compound | Biological Activity | Model System | Key Findings | Reference |

|---|---|---|---|---|

| This compound | Antioxidant/Pro-oxidant | Cell-free lipoperoxidation assay / THP-1 cells | Diminished lipid peroxidation; Showed pro-oxidant effects in cells. | nih.gov |

| Pterostilbene | Anti-inflammatory | In vitro colitis model (HT-29 cells) | Suppressed PGE2 production in a concentration-dependent manner. | ebi.ac.uk |

| Pterostilbene | Antineoplastic | In vitro cancer models | Inhibited cancer growth, induced apoptosis, and inhibited metastasis. | ebi.ac.uk |

| 4'-hydroxy-3,5-dimethoxystilbene | Cytotoxic | Colon 26-L5 carcinoma cells | Exhibited stronger cytotoxic activity than doxorubicin. | acs.org |

| 3,4,5,4'-tetramethoxystilbene (DMU 212) | Antineoplastic | Transformed cells | Showed preferential growth-inhibitory and pro-apoptotic properties. | nih.govresearchgate.net |

Cell Cycle Regulation and Arrest Induction

The stilbene (B7821643) derivative, pterostilbene (trans-3,5-dimethoxystilbene), has demonstrated the ability to induce cell cycle arrest in various cancer cell lines. thegoodscentscompany.com In human gastric carcinoma cells, pterostilbene has been shown to cause cell cycle arrest. thegoodscentscompany.com Similarly, in MOLT 4 human leukemia cells, pterostilbene treatment leads to cell cycle arrest. thegoodscentscompany.com Another derivative, 3,5-dibenzyloxy-4'-hydroxystilbene, has also been noted for its effects on the cell cycle. nih.gov

A metabolite of the resveratrol analogue DMU-212, known as DMU-214 (3′-hydroxy-3,4,5,4′-tetramethoxystilbene), has been found to trigger G2/M cell cycle arrest in the SKOV-3 ovarian cancer cell line, which lacks p53. nih.govscispace.com Further investigation into the effects of DMU-214 on SKOV-3 cells revealed its involvement in the negative regulation of cell proliferation through the modulation of genes associated with the cell cycle. nih.gov Cajanine, a phytochemical, has been observed to upregulate cell cycle regulators such as CDK2, cyclin B1, and CDC25A&B, promoting the proliferation of bone marrow mesenchymal stem cells. researchgate.net

Apoptosis Induction Mechanisms

This compound and its derivatives have been shown to induce apoptosis in cancer cells through various mechanisms. Pterostilbene, for instance, induces apoptosis in human gastric carcinoma cells, MOLT4 human leukemia cells, and lung cancer cells. thegoodscentscompany.com In breast cancer, pterostilbene's pro-apoptotic activity is linked to mitochondrial depolarization and caspase-dependent pathways. thegoodscentscompany.com

The derivative 3,5-dibenzyloxy-4'-hydroxystilbene was found to be the most potent cytotoxic compound among a series of 22 synthesized stilbene derivatives, with an IC50 of 19.5 µM in K562 chronic myelogenous leukemia cells. nih.gov Its pro-apoptotic effects are characterized by the early activation of caspase-9, leading to subsequent caspase-3 cleavage, indicating the involvement of the intrinsic mitochondrial pathway. nih.gov This is further supported by observations of phosphatidylserine (B164497) externalization and loss of mitochondrial membrane potential. nih.gov

Another derivative, trans-3,4-dimethoxystilbene (3,4-DMS), exerts its anti-angiogenic effects by inducing apoptosis in endothelial cells through a pathway involving p53, Bax, cytochrome c, and caspase proteases. nih.gov Interestingly, 3,4-DMS also induces macroautophagy, and inhibiting this process potentiates its pro-apoptotic effects. nih.gov The methylated derivative trans-3,5,3',4'-tetramethoxystilbene has also been identified as an apoptosis inducer. iiarjournals.orgpopline.org

The resveratrol analogue DMU-212 and its metabolite DMU-214 have demonstrated pro-apoptotic activity in a variety of cancer cell lines, including ovarian cancer. nih.govscispace.com DMU-214, in particular, has been shown to trigger receptor-mediated apoptosis in the SKOV-3 ovarian cancer cell line. nih.govscispace.com

Inhibition of Cell Proliferation

Derivatives of this compound have demonstrated significant potential in inhibiting the proliferation of various cancer cells. Pterostilbene, a natural dimethylated analog of resveratrol, has been shown to inhibit the proliferation of rat aortic vascular smooth muscle cells. thegoodscentscompany.com It also exhibits anti-proliferative effects on rat hepatoma cells and inhibits the growth of human osteosarcoma cells. thegoodscentscompany.com

The synthetic resveratrol analog, trans-3,4-dimethoxystilbene (3,4-DMS), effectively inhibits endothelial cell proliferation. nih.govmdpi.com This inhibition is a key component of its anti-angiogenic activity. nih.govmdpi.com Another methylated resveratrol derivative, DMU-212 (3,4,5,4'-tetramethoxy-trans-stilbene), has been shown to be more potent than resveratrol in inhibiting the growth of several cancer cell lines, including breast, ovarian, and melanoma cells. researchgate.net Its metabolite, DMU-214, also exhibits anti-proliferative activity in ovarian cancer cells, with gene set enrichment analysis confirming its role in the negative regulation of cell proliferation. nih.gov

Furthermore, the bioassay-guided fractionation of Lonchocarpus punctatus led to the isolation of trans-3,4,4',5-tetramethoxystilbene, which exhibited potent cytotoxic activity against luminal A, HER2, and basal triple-negative breast cancer cell lines. scielo.org.mxpolibotanica.mx

| Compound | Cell Line(s) | Observed Effect | Source |

|---|---|---|---|

| Pterostilbene | Rat aortic vascular smooth muscle cells, Rat hepatoma cells, Human osteosarcoma cells | Inhibition of proliferation | thegoodscentscompany.com |

| trans-3,4-Dimethoxystilbene (3,4-DMS) | Endothelial cells | Inhibition of proliferation | nih.govmdpi.com |

| DMU-212 (3,4,5,4'-tetramethoxy-trans-stilbene) | Breast, Ovarian, Melanoma cancer cells | Inhibition of growth | researchgate.net |

| DMU-214 | Ovarian cancer cells (SKOV-3) | Anti-proliferative activity | nih.gov |

| trans-3,4,4',5-tetramethoxystilbene | Luminal A, HER2, Basal triple-negative breast cancer cells | Potent cytotoxic activity | scielo.org.mxpolibotanica.mx |

Anti-Metastatic and Anti-Angiogenic Properties

Modulation of Metastasis-Associated Proteins (e.g., MTA1)

Pterostilbene, a derivative of this compound, has been shown to target metastasis-associated protein 1 (MTA1) to inhibit tumor growth, progression, and metastasis in prostate cancer. researchgate.net Studies have demonstrated that pterostilbene downregulates MTA1 and its associated signaling pathways in prostate cancer cells. dtic.mil This inhibitory action on MTA1 is considered a key mechanism for the anti-cancer effects of stilbenes. nih.gov In DU145 and PC3M prostate cancer cells, pterostilbene treatment led to a marked inhibition of MTA1. nih.gov Furthermore, pterostilbene has been found to increase MTA1-mediated p53 acetylation, which hinders cell migration in LNCaP, Du145, and PC3M cells. researchgate.net The specific and potent inhibition of MTA1 by stilbenes like pterostilbene highlights their potential as anti-metastatic agents. dp.la

Inhibition of Neovascularization

The synthetic resveratrol derivative, trans-3,4-dimethoxystilbene (3,4-DMS), has exhibited promising anti-angiogenic activities. mdpi.com It effectively inhibits endothelial cell proliferation, migration, tube formation, and endogenous neovascularization. nih.govmdpi.com The anti-angiogenic effects of 3,4-DMS are mediated, at least in part, by the induction of endothelial cell apoptosis. mdpi.com Furthermore, 3,4-DMS has been found to induce autophagy in endothelial cells through the activation of AMPK and subsequent inhibition of the mTOR signaling pathway. nih.govfrontiersin.org This compound is considered a potential lead for developing new drugs that target diseases related to angiogenesis. nih.gov Pterostilbene has also been noted for its anti-angiogenic properties. researchgate.net

Specific Cancer Cell Line and Model Studies

The anti-cancer properties of this compound and its derivatives have been investigated in a variety of cancer cell lines and in vivo models.

Pterostilbene has demonstrated efficacy in several cancer types. It has been shown to inhibit the growth of prostate cancer cells and reduce the colony formation and wound healing capabilities of DU145 and PC3M prostate cancer cells. nih.govmdpi.com In human gastric carcinoma and MOLT4 human leukemia cells, pterostilbene induces apoptosis and cell cycle arrest. thegoodscentscompany.com It also inhibits lung cancer through the induction of apoptosis. thegoodscentscompany.com Furthermore, pterostilbene has been found to have cytotoxic and antioxidant effects on HepG2 hepatoma cells. thegoodscentscompany.com

The derivative trans-3,4,4',5-tetramethoxystilbene displayed potent cytotoxic activity against luminal A (CC50= 2.2 μM), HER2 (CC50= 1.1 μM), and basal triple-negative (CC50= 1.8 μM) breast cancer cell lines, while showing no cytotoxic effects against immortalized hepatocyte cell lines. scielo.org.mxpolibotanica.mx

Another derivative, 3,5-dibenzyloxy-4'-hydroxystilbene, was found to be cytotoxic to human K562 chronic myelogenous leukemia cells with an IC50 of 19.5 µM. nih.gov

The resveratrol analogue DMU-212 and its metabolite DMU-214 have shown pro-apoptotic activity in a range of cancer cell lines, including transformed fibroblasts, liver, colon, hypopharynx, breast, prostate, and ovarian cancer cells. nih.govscispace.com Specifically, DMU-214 has been studied in the SKOV-3 ovarian cancer cell line, where it triggers G2/M cell cycle arrest and apoptosis. nih.govscispace.com

| Compound | Cancer Cell Line/Model | Key Findings | Source |

|---|---|---|---|

| Pterostilbene | Prostate (DU145, PC3M) | Inhibited growth, colony formation, and wound healing | nih.govmdpi.com |

| Pterostilbene | Gastric carcinoma, Leukemia (MOLT4) | Induced apoptosis and cell cycle arrest | thegoodscentscompany.com |

| Pterostilbene | Lung cancer | Inhibited cancer through apoptosis induction | thegoodscentscompany.com |

| Pterostilbene | Hepatoma (HepG2) | Exhibited cytotoxic and antioxidant effects | thegoodscentscompany.com |

| trans-3,4,4',5-tetramethoxystilbene | Breast (Luminal A, HER2, Basal triple-negative) | Potent cytotoxic activity | scielo.org.mxpolibotanica.mx |

| 3,5-dibenzyloxy-4'-hydroxystilbene | Chronic Myelogenous Leukemia (K562) | Cytotoxic with an IC50 of 19.5 µM | nih.gov |

| DMU-212 and DMU-214 | Ovarian (SKOV-3), and others | Pro-apoptotic activity; G2/M arrest | nih.govscispace.com |

Prostate Cancer Research

Research has shown that derivatives of this compound, such as Pterostilbene, exhibit potential in combating prostate cancer. In animal models of prostate cancer, treatment with Pterostilbene has been found to significantly suppress cell invasion, migration, and metastasis. researchgate.net Furthermore, studies on mice with early-stage prostate cancer have indicated that a diet supplemented with Pterostilbene can inhibit the progression of the disease by targeting metastasis-associated protein 1 (MTA1) signaling. researchgate.net

In studies involving castrate-resistant prostate cancer cells (22Rv1), which express both full-length and truncated androgen receptors (AR), Pterostilbene demonstrated inhibitory effects on cell proliferation. umass.edu At a concentration of 100 µM, Pterostilbene treatment led to a reduction in the levels of both forms of the androgen receptor. umass.edu Another stilbene derivative, 3,5-dihydroxy-4′-acetoxy-trans-stilbene, has also shown time- and dose-dependent cytotoxic effects against a range of human prostate carcinoma cell lines, including LAPC4, CWR22, LNCaP, PC3, and DU145. nih.gov The anti-androgenic activity of Pterostilbene is considered a key mechanism in its potential therapeutic effect on prostate cancer. nih.gov

Table 1: Research Findings on this compound Derivatives in Prostate Cancer

| Compound | Cell Line/Model | Key Findings | Reference |

|---|---|---|---|

| Pterostilbene | Prostate Cancer Animal Model | Suppressed cell invasion, migration, and metastasis. | researchgate.net |

| Pterostilbene | Early-stage Prostate Cancer Mouse Model | Blocked cancer progression via inhibition of MTA1-mediated signaling. | researchgate.net |

| Pterostilbene | 22Rv1 (Castrate-resistant) | Inhibited cell proliferation; reduced full-length and truncated androgen receptor levels at 100 µM. | umass.edu |

| 3,5-dihydroxy-4′-acetoxy-trans-stilbene | LAPC4, CWR22, LNCaP, PC3, DU145 | Exhibited time- and dose-dependent cytotoxicity. | nih.gov |

Ovarian Cancer Research

Stilbene derivatives have been investigated for their potential in treating ovarian cancer. One such derivative, 3,4,5,4′-tetramethoxystilbene (DMU-212), has demonstrated more potent growth-inhibiting activity in ovarian cancer cell lines compared to its parent compound, Resveratrol. nih.gov A metabolite of DMU-212, identified as 3′-hydroxy-3,4,5,4′-tetramethoxystilbene (DMU-214), showed significantly higher cytotoxic activity in ovarian cancer cells. nih.gov Specifically, in the SKOV-3 ovarian cancer cell line, which lacks the p53 tumor suppressor gene, DMU-214 was found to induce G2/M cell cycle arrest and receptor-mediated apoptosis. nih.gov

Another derivative, cis-3, 4', 5-trimethoxy-3'-aminostilbene, has been shown to be highly potent in inducing cell death in UCI101 ovarian cancer cells. nih.gov Its mechanism involves causing mitochondrial damage and arresting the cell cycle. nih.gov The research into these compounds suggests that stilbenes could be a promising class of agents for ovarian cancer therapy. nih.gov

Table 2: Research Findings on this compound Derivatives in Ovarian Cancer

| Compound | Cell Line | Key Findings | Reference |

|---|---|---|---|

| 3,4,5,4′-tetramethoxystilbene (DMU-212) | Ovarian Cancer Cells | Exerted pro-apoptotic activity. | nih.gov |

| 3′-hydroxy-3,4,5,4′-tetramethoxystilbene (DMU-214) | SKOV-3 | Triggered G2/M cell cycle arrest and receptor-mediated apoptosis. | nih.gov |

| cis-3, 4', 5-trimethoxy-3'-aminostilbene | UCI101 | Induced cell death via mitochondrial damage and cell cycle arrest. | nih.gov |

Liver Cancer Research (e.g., Hepatocellular Carcinoma)

The potential of methoxylated stilbene analogues against liver cancer has been a subject of study. Research has indicated that compounds like 3,4,5,4′-tetramethoxystilbene (DMU-212) exert pro-apoptotic activity in liver cancer cell lines. nih.gov Studies focusing on the structure-activity relationship of various methoxylated stilbene analogues have evaluated their cytotoxic and antioxidant effects on HepG2 hepatoma cells. thegoodscentscompany.com These investigations aim to understand how chemical structure influences the anti-cancer properties of these compounds, providing a basis for the development of more effective treatments for hepatocellular carcinoma. nih.govthegoodscentscompany.com

Table 3: Research Findings on this compound Derivatives in Liver Cancer

| Compound/Analogue | Cell Line | Key Findings | Reference |

|---|---|---|---|

| 3,4,5,4′-tetramethoxystilbene (DMU-212) | Liver Cancer Cells | Demonstrated pro-apoptotic activity. | nih.gov |

| Methoxylated Stilbene Analogues | HepG2 (Hepatoma) | Exhibited cytotoxic and antioxidant effects. | thegoodscentscompany.com |

Leukemia Cell Studies

A range of stilbene derivatives have been synthesized and tested for their cytotoxicity against human K562 chronic myelogenous leukemia cells. nih.govjst.go.jp Among 22 different derivatives, 4'-hydroxy-3,5-dimethoxystilbene, also known as Pterostilbene, was identified as one of four compounds exhibiting cytotoxic effects, with an IC50 value of 67 µM. nih.govjst.go.jp The most potent compound in this series was 3,5-dibenzyloxy-4'-hydroxystilbene, which had an IC50 of 19.5 µM. nih.govjst.go.jp Further investigation revealed that this particular derivative induces apoptosis through the intrinsic mitochondrial pathway, characterized by an early activation of caspase-9. nih.govjst.go.jp

In other studies, Pterostilbene was among several stilbene derivatives used to stimulate apoptosis in various human leukemia cell lines, including acute promyelocytic leukemia (HL60) and acute lymphoblastic leukemia (CCRF-CEM) cells. researchgate.net

Table 4: Research Findings on this compound Derivatives in Leukemia

| Compound | Cell Line | Key Findings | Reference |

|---|---|---|---|

| 4'-hydroxy-3,5-dimethoxystilbene (Pterostilbene) | K562 (Chronic Myelogenous Leukemia) | Cytotoxic with an IC50 of 67 µM. | nih.govjst.go.jp |

| 3,5-dibenzyloxy-4'-hydroxystilbene | K562 (Chronic Myelogenous Leukemia) | Highly cytotoxic with an IC50 of 19.5 µM; induced apoptosis via the intrinsic mitochondrial pathway. | nih.govjst.go.jp |

| Pterostilbene | HL60 (Acute Promyelocytic Leukemia), CCRF-CEM (Acute Lymphoblastic Leukemia) | Stimulated apoptosis. | researchgate.net |

Breast Cancer Cell Line Studies

Derivatives of this compound have shown significant anti-cancer activity in various breast cancer cell lines. The compound trans-3,4,4',5-tetramethoxystilbene displayed potent cytotoxicity against luminal A, HER2, and basal triple-negative breast cancer cell lines, with CC50 values of 2.2 µM, 1.1 µM, and 1.8 µM, respectively. scielo.org.mx Notably, this compound showed no cytotoxic effects against normal immortalized hepatocyte cell lines. scielo.org.mx

Pterostilbene has also been a focus of breast cancer research. In animal models, Pterostilbene treatment was found to suppress cell invasion, migration, and metastasis. researchgate.net In vitro studies have further elucidated its mechanisms, showing that Pterostilbene can induce both autophagy and apoptosis in breast cancer cells. thegoodscentscompany.com

Table 5: Research Findings on this compound Derivatives in Breast Cancer

| Compound | Cell Line/Model | Key Findings | Reference |

|---|---|---|---|

| trans-3,4,4',5-tetramethoxystilbene | Luminal A | Potent cytotoxic activity (CC50 = 2.2 μM). | scielo.org.mx |

| trans-3,4,4',5-tetramethoxystilbene | HER2 | Potent cytotoxic activity (CC50 = 1.1 μM). | scielo.org.mx |

| trans-3,4,4',5-tetramethoxystilbene | Basal Triple Negative | Potent cytotoxic activity (CC50 = 1.8 μM). | scielo.org.mx |

| Pterostilbene | Breast Cancer Animal Model | Suppressed cell invasion, migration, and metastasis. | researchgate.net |

| Pterostilbene | Breast Cancer Cells | Induced autophagy and apoptosis. | thegoodscentscompany.com |

Gastric Carcinoma Cell Investigations

The therapeutic potential of this compound derivatives extends to gastric cancer. Research has demonstrated that Pterostilbene can induce apoptosis and cause cell cycle arrest in human gastric carcinoma cells, highlighting its potential as an anti-cancer agent for this malignancy. thegoodscentscompany.com Studies have also pointed to a link between (E)-3,5-Dimethoxystilbene and gastric cancer, suggesting its relevance in this area of oncology research.

Table 6: Research Findings on this compound Derivatives in Gastric Cancer

| Compound | Cell Line/Model | Key Findings | Reference |

|---|---|---|---|

| Pterostilbene | Human Gastric Carcinoma Cells | Induced apoptosis and cell cycle arrest. | thegoodscentscompany.com |

| (E)-3,5-Dimethoxystilbene | Gastric Cancer | Implicated in gastric cancer research. |

Pancreatic Cancer Studies

In the context of pancreatic cancer, Pterostilbene has been shown to inhibit cancer progression in vitro. thegoodscentscompany.com This suggests that derivatives of this compound could hold promise for developing new therapeutic strategies against this particularly aggressive form of cancer. The in vitro findings encourage further investigation into the mechanisms and potential clinical applications of these compounds in treating pancreatic cancer. thegoodscentscompany.com

Table 7: Research Findings on this compound Derivatives in Pancreatic Cancer

| Compound | Cell Line/Model | Key Findings | Reference |

|---|---|---|---|

| Pterostilbene | Pancreatic Cancer Cells (in vitro) | Inhibited pancreatic cancer cell growth. | thegoodscentscompany.com |

Antimicrobial and Antifungal Efficacy Studies

Research has shown that derivatives of this compound possess significant antibacterial properties, particularly against Gram-positive bacteria. One such derivative, (E)-3-hydroxy-5-methoxystilbene, has demonstrated inhibitory activity against several clinically important bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium bovis BCG. nih.gov This has led to the exploration of new classes of compounds, such as phenoxystyrenes and phenothiostyrenes, as analogues of this natural antimicrobial stilbene. nih.gov

Further studies have synthesized and tested various analogs of this compound for their antibacterial activity. Compounds 11 , 12 , and 16 (specific structures not detailed in the source) showed moderate inhibitory activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Mycobacterium intracellulare. nih.gov This indicates the potential of these stilbene derivatives as a source for new antibacterial agents.

The antifungal properties of this compound and its derivatives have been evaluated against a range of plant pathogenic fungi. Synthesized analogs of this compound, specifically compounds 6a , 7a , and 7e (structures not specified), have demonstrated strong inhibition of Colletotrichum species. nih.gov Phomopsis viticola was identified as a particularly sensitive fungus to several tested compounds derived from Cladosporium cladosporioides, including cladosporin (B1252801) and isocladosporin, which share structural similarities with stilbenes. acs.org

The crude methanol (B129727) extract of Zuccagnia punctata, which contains chalcones and a flavanone (B1672756) structurally related to stilbenes, was found to be active against the soybean pathogens Phomopsis longicolla and Colletotrichum truncatum. Furthermore, the essential oil from Calocedrus macrolepis var. formosana, containing sesquiterpenoids, effectively inhibited the mycelial growth of Colletotrichum gloeosporioides and Fusarium solani. nchu.edu.tw Specifically, T-muurolol and α-cadinol from this oil showed strong inhibitory effects on Rhizoctonia solani and Fusarium oxysporum. nchu.edu.tw

Research into endophytic fungi has also revealed potent antifungal compounds. A study on Medicopsis sp. SCSIO 40440, isolated from a mangrove plant, identified compounds with strong antifungal activity against Fusarium oxysporum f. sp. cubense (Foc), the cause of Fusarium wilt of banana. nih.gov Additionally, newly synthesized 1,2,4-oxadiazole (B8745197) derivatives have shown significant antifungal activities against Rhizoctonia solani, Fusarium graminearum, and Colletotrichum capsica. nih.gov

Antibacterial Activity (e.g., against Staphylococcus aureus, MRSA, Mycobacterium species)

Antiparasitic Investigations

In vitro studies have demonstrated the leishmanicidal potential of this compound. The compound was found to be the most active substance isolated from Clathrotropis brunnea Amshoff sawdust against the amastigotes of Leishmania braziliensis. nih.govnih.gov It exhibited a median lethal concentration (LC50) of 4.18 μg/ml (17.40 μM) and a selectivity index of 3.55. nih.govnih.gov These findings highlight the potential of this compound as a promising candidate for the development of new treatments for cutaneous leishmaniasis. nih.gov

The trypanocidal activity of this compound has also been evaluated. In studies against Trypanosoma cruzi, the causative agent of Chagas disease, this compound showed moderate activity. nih.gov The median effective concentration (EC50) value was determined to be 27.7 μg/ml (115.36 μM). nih.gov While not as potent as its leishmanicidal activity, this finding still suggests that this compound and its derivatives could be further investigated for their potential in treating American trypanosomiasis. nih.gov

Table 2: Antiparasitic Activity of this compound

| Parasite | Form | Activity Metric | Value |

| Leishmania braziliensis | Amastigote | LC50 | 4.18 μg/ml (17.40 μM) nih.govnih.gov |

| Trypanosoma cruzi | - | EC50 | 27.7 μg/ml (115.36 μM) nih.gov |

Leishmanicidal Activity (e.g., against Leishmania braziliensis)

Pest Management and Nematicidal Applications

The compound this compound and its synthetic analogs have been investigated for their potential use in pest management, demonstrating notable activity against various insect and nematode species.

Research has highlighted the larvicidal properties of this compound and its derivatives against the yellow fever mosquito, Aedes aegypti. researchgate.net In one study, this compound (referred to as compound 5 in the research) was found to be as potent as rotenone (B1679576) in larvicidal tests. researchgate.net

In a broader effort to identify natural product-based pest control agents, a series of derivatives of this compound were synthesized and evaluated. nih.govresearchgate.net Among 33 synthesized analogs, two compounds showed particularly strong larvicidal activity against Aedes aegypti. nih.govusda.gov These specific derivatives were effective against both pesticide-susceptible and pyrethroid-resistant strains of the mosquito larvae, although their activity against adult mosquitoes was low. nih.govresearchgate.net

Table 1: Insecticidal Activity of this compound Analogs against Aedes aegypti Larvae

| Compound | Target Organism | Activity (LC₅₀) | Source(s) |

|---|---|---|---|

| Derivative 11 | Aedes aegypti | 45.31 μM | nih.govresearchgate.net |

| Derivative 12 | Aedes aegypti | 49.93 μM | nih.govresearchgate.net |

This compound has demonstrated significant nematicidal properties, particularly against the pine wood nematode (Bursaphelenchus xylophilus) and the root-knot nematode (Meloidogyne incognita). The activity often depends on the specific isomer of the compound.

Studies have shown that cis-3,5-Dimethoxystilbene has high nematicidal activity against Bursaphelenchus xylophilus, while the trans-isomer shows little to no effect. mdpi.comnih.govdntb.gov.ua In one investigation, the cis-isomer at a concentration of 100 μg/mL exhibited strong nematicidal effects, achieving 78% mortality of pine wood nematodes after 24 hours. mdpi.com The dead nematodes treated with extracts containing these stilbenes showed a straight body shape filled with highly enlarged vacuoles. nih.gov

Synthetic analogs of this compound have also been tested against the second-stage juveniles (J2) of the root-knot nematode, Meloidogyne incognita. nih.gov Certain derivatives, when applied at concentrations of 83.3 or 166.7 μg/ml, reduced the mobility of J2 that hatched from eggs immersed in the compounds for seven days. nih.gov However, these analogs had minimal effect on J2 placed directly into the solutions and did not suppress egg hatching. nih.gov

Table 2: Nematicidal Activity of this compound

| Isomer/Derivative | Target Nematode | Concentration | Observed Effect | Source(s) |

|---|---|---|---|---|

| cis-3,5-Dimethoxystilbene | Bursaphelenchus xylophilus | 100 μg/mL | 78% mortality after 24h | mdpi.com |

| trans-3,5-Dimethoxystilbene | Bursaphelenchus xylophilus | 100 μg/mL | Low to no nematicidal activity | mdpi.comnih.gov |

| Derivative 6f, 6g, 6i | Meloidogyne incognita | 83.3 or 166.7 μg/ml | Reduced mobility of juveniles hatched from treated eggs | nih.gov |

Insecticidal Activity (e.g., against Aedes aegypti)

Endocrine and Metabolic System Interactions

This compound has been studied for its interactions with the endocrine and metabolic systems, particularly its ability to induce certain enzyme activities and interact with nuclear receptors.

The potential of this compound to induce vitellogenin (VTG), an egg yolk precursor protein, has also been investigated. researchgate.netnih.gov In vitro tests using primary liver cells from rainbow trout demonstrated that this compound weakly induced VTG. researchgate.netnih.gov Among the non-chlorinated stilbenes tested, it was a more potent inducer of VTG than pinosylvin (B93900). researchgate.net These findings indicate that wood-derived stilbenes have the capacity to weakly induce vitellogenin in fish liver cells. researchgate.netnih.gov

While this compound itself is a subject of ongoing research, its well-known derivative, Pterostilbene (trans-3,5-Dimethoxy-4'-hydroxystilbene), is recognized as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. Pterostilbene has been shown to activate PPARα in rat hepatoma cells. Fenofibrate, another known PPARα agonist, has been identified as a senolytic agent, suggesting a potential area of interest for related compounds. dokumen.pub

Table 3: Summary of Endocrine and Metabolic System Interactions

| Compound | Activity | Test System | Result | Source(s) |

|---|---|---|---|---|

| This compound | MFO (EROD) Induction | Rat Hepatoma Cells (H4IIE) | Most potent inducer among tested stilbenes | researchgate.netnih.gov |

| This compound | MFO (EROD) Induction | Juvenile Rainbow Trout (in vivo) | Fourfold increase in activity above controls | researchgate.netnih.gov |

| This compound | Vitellogenin (VTG) Induction | Rainbow Trout Hepatocytes (in vitro) | Weakly induced VTG | researchgate.netnih.gov |

| Pterostilbene | PPARα Agonism | Rat Hepatoma Cells (H4IIEC3) | Activates PPARα |

GABAA Receptor Modulation

The γ-aminobutyric acid type A (GABAA) receptor is a ligand-gated ion channel that serves as the principal inhibitory neurotransmitter receptor in the central nervous system. wikipedia.org Its modulation is a key mechanism for many therapeutic drugs, including sedatives and anxiolytics. nih.govwikipedia.org While direct modulation of GABAA receptors by this compound is not extensively documented, research has identified related stilbene structures, particularly dihydrostilbenes, as a new class of GABAA receptor modulators. acs.org

Studies on compounds isolated from the plant Pholidota chinensis have identified dihydrostilbenes as a novel scaffold for molecules that can modulate GABAA receptor activity. acs.orgthegoodscentscompany.com Dihydrostilbenes are structurally similar to stilbenes but lack the central double bond. This discovery points to the potential for stilbenoid structures, including derivatives of this compound, to be chemically modified to interact with this important neurological target. Further investigation is required to determine if this compound or its close derivatives possess direct modulatory effects on GABAA receptors.

Telomerase Inhibition

Telomerase is a ribonucleoprotein enzyme that adds repetitive DNA sequences to the ends of chromosomes, known as telomeres. In most normal somatic cells, telomerase activity is low or absent, leading to telomere shortening with each cell division, which contributes to cellular aging and apoptosis. patsnap.com However, the vast majority of cancer cells reactivate telomerase, enabling them to maintain telomere length and achieve replicative immortality, a hallmark of cancer. patsnap.com Consequently, inhibiting telomerase is a significant strategy in cancer therapeutics, aiming to selectively induce senescence or apoptosis in cancer cells. patsnap.com

Research has highlighted pterostilbene (4'-hydroxy-3,5-dimethoxystilbene), a well-known derivative of this compound, as a potential novel telomerase inhibitor. thegoodscentscompany.com Molecular docking studies and in-vitro evaluations have supported this potential. thegoodscentscompany.com Furthermore, studies on various glucosyl-stilbene derivatives have shown that compounds with a 3,5-dimethoxy substitution pattern are among the most active in inhibiting the expression of the human telomerase reverse transcriptase (hTERT), the catalytic subunit of the enzyme. core.ac.uk This suggests that the this compound scaffold is a promising structural base for developing new telomerase-inhibiting anticancer agents.

Estrogenic Activity

The estrogenic activity of stilbene compounds is highly dependent on their specific chemical structure, particularly the presence and position of hydroxyl groups. jst.go.jp For a stilbene derivative to exhibit significant estrogenic activity, a hydroxyl group in the para position (4'-position) of the phenyl ring is often a critical requirement. jst.go.jp

Derivatives of this compound have demonstrated varied interactions with estrogen receptors. For instance, 4,4'-dimethoxystilbene (B100889) has been shown to exhibit estrogenic activity in human MCF-7 breast cancer cells. jst.go.jpresearchgate.net Pterostilbene (4'-hydroxy-3,5-dimethoxystilbene) has also been studied in this context, with some research indicating that its biological effects on cell growth and stress resistance can be mediated through estrogen receptor beta (ERβ). thegoodscentscompany.com

Conversely, some hydroxylated derivatives of this compound have shown potent inhibitory effects on cyclooxygenase (COX) enzymes rather than strong estrogenic action. mdpi.com The estrogenic potential of these compounds can be complex; for example, certain dihydrochalcone (B1670589) derivatives with similar substitution patterns have acted as estrogen agonists, stimulating the proliferation of estrogen-dependent breast cancer cells. mdpi.com This indicates that subtle structural changes determine whether a this compound derivative will act as an estrogen receptor modulator.

Alleviation of Endothelial Dysfunction

Endothelial dysfunction is a pathological state of the endothelium, the inner lining of blood vessels, characterized by reduced bioavailability of nitric oxide (NO), increased inflammation, oxidative stress, and impaired vascular homeostasis. mdpi.comscc.org.co It is a key early event in the development of atherosclerosis and other cardiovascular diseases.

A methoxylated derivative of resveratrol, 3,4′,5-trimethoxy-trans-stilbene (TMS), has been shown to alleviate endothelial dysfunction in models of metabolic disorders. mdpi.comnih.gov In studies using diabetic and obese mice, chronic treatment with TMS reversed the impairment of endothelium-dependent relaxation caused by high glucose levels. mdpi.comnih.gov Another derivative, 3,4-dimethoxystilbene (B1249853) (3,4-DMS), has been identified as a potent anti-angiogenic agent, capable of inhibiting endothelial cell proliferation, migration, and tube formation, which are critical processes in the formation of new blood vessels. nih.gov This effect is primarily achieved by inducing programmed cell death (apoptosis) and macroautophagy in endothelial cells. nih.gov

These findings highlight the potential of this compound derivatives to beneficially modulate endothelial cell function, either by restoring normal vasodilation or by inhibiting pathological angiogenesis.

Modulation of AMPK/SIRT1/eNOS Pathway

The AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1)/endothelial nitric oxide synthase (eNOS) pathway is a critical signaling cascade that regulates endothelial function and vascular health. AMPK activation leads to the stimulation of SIRT1, which in turn can deacetylate and activate eNOS, increasing the production of the vasodilator nitric oxide (NO). mdpi.com

The protective effects of 3,4′,5-trimethoxy-trans-stilbene (TMS) on the endothelium are directly mediated through this pathway. mdpi.comnih.gov Research has demonstrated that in conditions of high glucose, which typically suppress this pathway, TMS treatment restores the activation of AMPK, SIRT1, and eNOS. mdpi.com The crucial role of this pathway was confirmed in experiments where the protective effects of TMS were nullified by the use of specific inhibitors for AMPK (Compound C) and SIRT1 (EX527). mdpi.comnih.gov This mechanism is similar to that of resveratrol, the parent compound, which also exerts some of its vascular benefits through the AMPK/SIRT1 pathway. mdpi-res.com By enhancing this signaling cascade, TMS effectively boosts NO bioavailability and counteracts endothelial dysfunction associated with metabolic disease. mdpi.com

Reduction of Oxidative Stress and Endoplasmic Reticulum Stress in Metabolic Disorders

Metabolic disorders like diabetes and obesity are associated with increased cellular stress, including oxidative stress (an imbalance between free radicals and antioxidants) and endoplasmic reticulum (ER) stress (an accumulation of unfolded proteins in the ER). mdpi.com Both stress conditions contribute significantly to endothelial cell damage and dysfunction. mdpi.com

Derivatives of this compound have shown a capacity to mitigate these stress pathways. Chronic administration of 3,4′,5-trimethoxy-trans-stilbene (TMS) was found to significantly attenuate both oxidative stress and ER stress in the aortas of diet-induced obese mice. mdpi.comnih.gov In cell culture models, TMS reversed the high-glucose-induced increases in these stress markers. mdpi.com

In cell-free assays, this compound itself was one of the most effective stilbenoids at inhibiting lipid peroxidation. nih.gov However, in a cellular model, it exhibited some pro-oxidant activity, highlighting that its effects can be context-dependent. nih.gov The derivative pterostilbene is also well-regarded for its antioxidant properties and its ability to protect against oxidative stress in various models of metabolic and neurodegenerative disease. ebi.ac.ukebi.ac.uk Collectively, this body of research indicates that this compound and its derivatives are potent modulators of cellular stress responses, which is a key component of their therapeutic potential in metabolic disorders.

Data on Biological Activities of this compound Derivatives

Below is an interactive table summarizing the biological activities of this compound and its derivatives discussed in this article.

| Compound Name | Derivative Of | Biological Activity | Key Pathway(s) / Finding(s) |

| This compound | - | Antioxidant / Pro-oxidant | Inhibited lipid peroxidation in cell-free assays but was pro-oxidant in a cellular model. nih.gov |

| Pterostilbene | Yes | Telomerase Inhibition, Estrogenic Activity, Antioxidant | Potential telomerase inhibitor; activity can be mediated via ERβ; reduces oxidative stress. thegoodscentscompany.comebi.ac.ukebi.ac.uk |

| 4,4'-Dimethoxystilbene | Yes | Estrogenic Activity | Exhibited estrogenic activity in MCF-7 breast cancer cells. jst.go.jpresearchgate.net |

| 3,4′,5-Trimethoxy-trans-stilbene (TMS) | Yes | Alleviates Endothelial Dysfunction, Reduces Oxidative & ER Stress | Activates AMPK/SIRT1/eNOS pathway to restore NO bioavailability. mdpi.comnih.gov |

| 3,4-Dimethoxystilbene (3,4-DMS) | Yes | Anti-angiogenic | Induces apoptosis and macroautophagy in endothelial cells. nih.gov |

| Dihydrostilbenes | Yes (related structure) | GABAA Receptor Modulation | Identified as a new scaffold for GABAA receptor modulators. acs.org |

Molecular Mechanisms of Action and Cellular Targets

Investigation of Cellular Signaling Pathways

3,5-Dimethoxystilbene (B192122) has been identified as a modulator of several critical signaling pathways. Notably, it can influence the nuclear factor kappa B (NF-κB) and activator protein-1 (AP-1) pathways. google.com These pathways are central to the inflammatory response and cellular processes such as proliferation and survival. The inhibitory action of this compound on these pathways suggests a potential role in mitigating inflammatory conditions and controlling cancer cell growth. google.com

Gene Expression and Protein Modulation

The biological activities of this compound are largely attributed to its capacity to alter the expression of a wide array of genes and proteins that are crucial for cellular function and fate. The following subsections detail the specific molecular targets that are modulated by this compound.

Nrf2 Pathway Involvement

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular antioxidant responses. While research on this compound's direct and sole effect on this pathway is specific, the closely related compound pterostilbene (B91288) (trans-3,5-dimethoxy-4'-hydroxystilbene) is known to activate the Nrf2 pathway. jxnutritionalchemical.comthegoodscentscompany.comnih.gov This activation leads to the upregulation of antioxidant enzymes, which protect cells from oxidative damage. nih.gov Some studies on various stilbenoids, including this compound, have explored their effects on the Nrf2-antioxidant response element (ARE) system, indicating a potential for this class of compounds to modulate cellular defense mechanisms against oxidative stress. nih.govmdpi.com

p53 and Apoptotic Protein Regulation (e.g., Bax, Caspase-3, Bcl-2)

This compound has been shown to influence the delicate balance between cell survival and apoptosis by modulating key proteins in the apoptotic cascade. Research has indicated that stilbene (B7821643) derivatives can up-regulate the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax. nih.govresearchgate.netnih.gov Concurrently, it can down-regulate the anti-apoptotic protein Bcl-2. researchgate.netnih.gov This shift in the Bax/Bcl-2 ratio promotes the activation of executioner caspases, such as Caspase-3, ultimately leading to programmed cell death. researchgate.netnih.gov This pro-apoptotic activity is a cornerstone of its potential anti-cancer effects.

Table 1: Modulation of Apoptotic Proteins by Stilbene Derivatives

| Protein | Function | Effect of Stilbene Derivatives | Reference |